molecular formula C10H9NO3 B1296018 Ethyl 2-Cyano-3-(2-furanyl)acrylate

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Cat. No.: B1296018
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by its complex nomenclature reflecting multiple functional groups within a single molecular framework. The compound exists in both geometric isomers, with the most thermodynamically stable form being the (E)-configuration. The International Union of Pure and Applied Chemistry name for this compound is ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate, though numerous synonymous designations exist in chemical literature.

The compound is identified by several Chemical Abstracts Service registry numbers, primarily 23973-22-0 and 67449-75-6, reflecting different stereochemical configurations and registration histories. Additional identifiers include NSC643041 and ChEMBL4060284, facilitating database searches and chemical procurement. The molecular formula C₁₀H₉NO₃ corresponds to a molecular weight of 191.18 grams per mole, with the compound typically appearing as a pale yellow crystalline solid at room temperature.

Property Value Source
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
CAS Registry Numbers 23973-22-0, 67449-75-6
IUPAC Name ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Physical State Pale yellow solid
Boiling Point 302.4 °C at 760 mmHg
Density 1.199 g/cm³

The extensive synonymous nomenclature includes designations such as ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate, ethyl furfurylidenecyanoacetate, and 2-Cyano-3-furane-2-yl-acrylic acid ethyl ester. These various names reflect the compound's multifaceted structural characteristics and the different naming conventions employed across chemical disciplines and historical periods.

Historical Context and Development

The development of this compound can be traced to advances in heterocyclic chemistry and the exploration of cyano-substituted acrylate compounds during the mid-20th century. The compound was first documented in chemical databases in 2005, with subsequent structural modifications and characterizations occurring through 2025. This timeline reflects the compound's relatively recent emergence in systematic chemical research compared to simpler cyanoacrylate structures.

The synthetic methodology for preparing this compound primarily relies on the Knoevenagel condensation reaction, a well-established organic transformation that gained prominence in the early 20th century. This reaction involves the condensation of ethyl cyanoacetate with 2-furaldehyde in the presence of basic catalysts such as piperidine or pyridine under reflux conditions. The optimization of this synthetic route has been crucial for making the compound accessible for research applications.

Crystal structure determinations have been documented with specific Cambridge Crystallographic Data Centre numbers, including CCDC 880275, indicating systematic structural characterization efforts. These crystallographic studies have provided detailed three-dimensional molecular geometry data essential for understanding the compound's chemical behavior and intermolecular interactions.

The compound's entry into various chemical databases and research publications represents a collaborative effort across multiple institutions and countries. The assignment of different registry numbers and database identifiers reflects the global nature of chemical research and the need for standardized identification systems in an increasingly interconnected scientific community.

Importance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its exceptional versatility as a synthetic building block and its unique reactivity profile. The compound's importance stems from its ability to participate in diverse chemical transformations, making it invaluable for constructing complex heterocyclic structures and pharmaceutical intermediates. The presence of multiple reactive sites within the molecule enables chemists to pursue various synthetic strategies for target molecule construction.

Research applications of this compound span multiple areas of organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. The furan ring system provides aromatic character and potential for π-π interactions with biological macromolecules, while the cyano group serves as both an electron-withdrawing group and a versatile functional handle for further chemical elaboration. The acrylate moiety contributes additional reactivity through its double bond and ester functionality.

The compound has demonstrated particular utility in Michael addition reactions, where it can function as an electrophilic acceptor. This reactivity pattern has been exploited in the construction of complex molecular frameworks, including various heterocyclic systems. The ability to undergo nucleophilic addition reactions at the β-position of the acrylate system, combined with the electronic effects of the cyano and furan substituents, creates unique regioselectivity patterns that are valuable in synthetic chemistry.

Research Application Reaction Type Key Features
Heterocyclic Synthesis Knoevenagel Condensation Furan ring incorporation
Michael Acceptor Chemistry Nucleophilic Addition β-Position selectivity
Pharmaceutical Intermediates Multi-step Synthesis Functional group tolerance
Polymer Chemistry Polymerization Reactions Acrylate backbone reactivity

Recent investigations have explored the compound's potential in advanced synthetic methodologies, including tandem reaction sequences and one-pot synthetic approaches. These studies have revealed the compound's ability to participate in complex multi-step transformations, leading to structurally diverse products with potential biological activity. The development of new synthetic protocols utilizing this compound continues to expand its utility in chemical research.

The compound's significance extends to materials science applications, where its polymerizable acrylate functionality and aromatic character contribute to the development of specialized polymeric materials. Research into cyanoacrylate-based materials has shown that structural modifications, such as the incorporation of furan rings, can significantly alter material properties and performance characteristics. These investigations have implications for developing new adhesives, coatings, and functional materials with tailored properties.

Properties

IUPAC Name

ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Knoevenagel Condensation

The most common method for synthesizing Ethyl 2-Cyano-3-(2-furanyl)acrylate is through the Knoevenagel condensation reaction. This method involves the following steps:

  • Reactants : Ethyl cyanoacetate and 2-furaldehyde.
  • Catalyst : A base such as piperidine or sodium ethoxide is typically used to facilitate the reaction.
  • Solvent : The reaction is often conducted in ethanol or other suitable solvents.
Reaction Mechanism:
  • The base deprotonates ethyl cyanoacetate, forming an enolate ion.
  • This enolate ion then attacks the carbonyl carbon of 2-furaldehyde, forming a β-hydroxy ester intermediate.
  • The intermediate undergoes dehydration to yield this compound.

Alternative Synthesis Routes

In addition to the Knoevenagel condensation, other methods have been explored for synthesizing this compound:

  • Microwave-Assisted Synthesis : This method employs microwave irradiation to enhance reaction rates and yields. For instance, a mixture of furaldehyde and ethyl cyanoacetate can be irradiated under controlled conditions, significantly reducing reaction times while maintaining high yields.

  • One-Pot Reactions : Recent studies have demonstrated that one-pot tandem processes can be effective in synthesizing this compound by combining multiple reaction steps into a single procedure, thus simplifying the synthesis process.

Industrial Production Methods

In industrial settings, continuous flow processes are often employed to optimize production efficiency and yield. Automated reactors can be utilized to maintain optimal conditions for the reaction, allowing for better control over temperature and reactant concentrations.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

Method Reactants Catalyst Yield (%) Time Required
Knoevenagel Condensation Ethyl cyanoacetate + 2-furaldehyde Piperidine/Sodium ethoxide High Several hours
Microwave-Assisted Synthesis Ethyl cyanoacetate + 2-furaldehyde None High Minutes
One-Pot Reaction Various reactants None Moderate Varies
Continuous Flow Process Ethyl cyanoacetate + 2-furaldehyde Automated control Very High Continuous

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.

    Substitution: Amide derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-Cyano-3-(2-furanyl)acrylate possesses a molecular formula of C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 191.18 g/mol. Its structure includes a cyano group and a furan ring, which contribute to its reactivity and potential applications in synthetic chemistry and medicinal research.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds due to its dual functionality (cyano and ester groups). The compound can undergo several reactions, including:

  • Knoevenagel Condensation : It can react with aldehydes to form α,β-unsaturated carbonyl compounds.
  • Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Knoevenagel CondensationReacts with aldehydes to form α,β-unsaturated compounds
Michael AdditionActs as an electrophile in nucleophilic addition

This compound has shown promising biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves electrophilic interactions with biological macromolecules, which can lead to enzyme inhibition or modulation of receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Anticancer Properties

In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines. The compound has been found to induce apoptosis and inhibit cell cycle progression.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineGrowth Inhibition (GI%)
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02
RFX 393 (Renal)84.17

Medicinal Chemistry Applications

Ongoing research is exploring the potential of this compound as a drug candidate for various diseases. Its unique structural features enhance its binding affinity to biological targets compared to non-substituted analogs.

Case Study: Anticancer Mechanism

A study demonstrated that this compound significantly affects cell cycle progression in renal carcinoma cells by increasing the G0–G1 phase population while decreasing S and G2/M phase populations, indicating its potential as an anticancer agent through modulation of key metabolic pathways.

Industrial Applications

In industry, this compound is used in the production of adhesives, coatings, and polymers due to its reactive cyano and ester groups. Its ability to form diverse derivatives makes it valuable for developing specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Acrylate (CAS: 140-88-5)

Molecular Formula: C₅H₈O₂ Molecular Weight: 100.12 g/mol Structure: A simple acrylate ester lacking the cyano and furanyl substituents.

Property Ethyl 2-Cyano-3-(2-furanyl)acrylate Ethyl Acrylate
Molecular Weight 191.186 g/mol 100.12 g/mol
Substituents Cyano, 2-furanyl None
Reactivity High (electron-deficient acrylate) Moderate
Applications Synthesis intermediates Polymers, adhesives

Key Differences :

  • Electronic Effects: The cyano group in this compound enhances electrophilicity, making it more reactive toward nucleophilic additions compared to Ethyl Acrylate .
Ethyl (2E)-2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)acrylate

Molecular Formula : C₁₇H₁₈N₂O₆ (inferred from )
Structure : A nitro- and tetrahydrofuran-oxy-substituted derivative of the parent compound.

Property This compound Nitro-Tetrahydrofuran Derivative
Substituents Cyano, 2-furanyl Cyano, nitro, tetrahydrofuran-oxy
Synthetic Utility Intermediate for small molecules Complex synthesis (e.g., pharmaceuticals)

Key Differences :

Research Findings and Implications

  • Reactivity: this compound’s electron-deficient acrylate system facilitates reactions with amines or thiols, a trait exploited in the synthesis of heterocyclic compounds .
  • Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is likely higher than Ethyl Acrylate due to its polar substituents.

Q & A

Q. What are the common synthetic routes for Ethyl 2-Cyano-3-(2-furanyl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , involving a cyanoacetate derivative and a furan-containing aldehyde. Key steps include:

  • Reactant selection : Use ethyl cyanoacetate and 2-furaldehyde as starting materials.
  • Catalyst optimization : Employ ammonium acetate or piperidine as catalysts in aprotic solvents (e.g., ethanol or toluene).
  • Temperature control : Reactions are often conducted under reflux (70–90°C) with monitoring via TLC or HPLC.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves yield and purity.
    Optimization involves adjusting molar ratios (1:1 to 1:1.2 for aldehyde:cyanoacetate), solvent polarity, and catalyst loading (5–10 mol%) to minimize side products like dimerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.5–8.5 ppm for furan protons; δ 4.2–4.4 ppm for ester -OCH₂) and ¹³C NMR (δ 160–165 ppm for carbonyl groups) confirm structure.
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups.
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. For example, the furan ring’s planarity and conjugation with the acrylate group can be confirmed .
  • Cross-referencing databases : Compare experimental data with NIST spectral libraries to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile components.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Safety Data Sheets (SDS) recommend avoiding skin contact due to potential irritancy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron density and frontier orbitals.
  • Key outputs : HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (to identify nucleophilic/electrophilic sites).
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Studies on similar acrylates show deviations <10 nm in λmax when solvent effects are included .

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

  • Purity checks : Use HPLC or GC-MS to confirm sample integrity. Impurities (e.g., unreacted aldehyde) may skew NMR/IR results.
  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for ethanol) to improve spectral alignment.
  • Vibrational analysis : Assign IR peaks via normal mode analysis, focusing on cyano and ester groups. Discrepancies in C≡N stretches may arise from anharmonicity not captured in DFT .

Q. What strategies optimize the compound’s bioactivity, such as antioxidant or anti-inflammatory effects?

  • Structural modification : Introduce electron-donating groups (e.g., -OH, -OCH₃) to the furan ring to enhance radical scavenging.
  • In vitro assays : Test DPPH/ABTS radical inhibition (for antioxidants) and COX-2 inhibition (for anti-inflammatory activity).
  • Dose-response studies : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For example, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate derivatives showed IC₅₀ values of 12–18 µM in DPPH assays .

Q. How can reaction mechanisms for this compound synthesis be analyzed using kinetic studies?

  • Rate determination : Monitor reaction progress via in situ FTIR or NMR to track aldehyde consumption.
  • Activation energy calculation : Perform Arrhenius plots at multiple temperatures (e.g., 50–90°C).
  • Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to identify proton transfer steps in the Knoevenagel mechanism .

Q. What challenges arise in refining crystallographic data for this compound?

  • Twinning : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disorder : Apply PART/SUMP restraints to resolve ambiguous electron density in the furan ring.
  • Data quality : High-resolution (<1.0 Å) datasets minimize R-factor errors. For example, SHELXL refinement of similar esters achieved R1 values <5% .

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